Clorhidrato de 5-(2-Aminopropil)benzofurano

Descripción general

Descripción

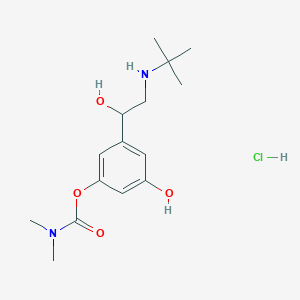

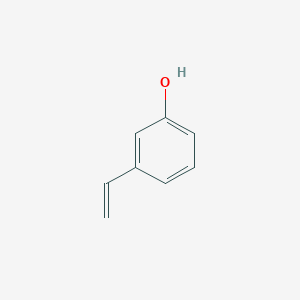

5-(2-Aminopropyl)benzofuran hydrochloride is a compound that is structurally related to benzofuran derivatives. While the specific compound is not directly synthesized or analyzed in the provided papers, they do offer insights into the synthesis and properties of related benzofuran compounds. These insights can be extrapolated to understand the potential synthesis routes and properties of 5-(2-Aminopropyl)benzofuran hydrochloride.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis starting from 4-chlorophenol and proceeded through a Pummerer reaction followed by desulfurization and acylation steps . Similarly, the synthesis of 5-amino-1,2-dihydro benzofuro[3,2-d]furo[2,3-b]pyridines from 3-(3-cyanopropoxy) benzofuran-2-carbonitriles involved the use of potassium tert-butoxide . These methods suggest that the synthesis of 5-(2-Aminopropyl)benzofuran hydrochloride could also involve multi-step reactions, starting from a benzofuran derivative and introducing the aminopropyl group through a suitable functionalization step.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. The papers describe various substitutions on the benzofuran core, such as chloro, methoxy, and amino groups . The presence of these substituents can significantly influence the electronic and steric properties of the molecule, which in turn affects its reactivity and potential biological activity. The structure of 5-(2-Aminopropyl)benzofuran hydrochloride would include an aminopropyl group at the 5-position of the benzofuran ring, which could be expected to confer basic properties and potential for further chemical modifications.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives is influenced by the substituents present on the core structure. For example, the presence of an amino group can facilitate further reactions such as acylation or alkylation . The papers describe transformations of benzofuran derivatives, including the formation of new ring systems and the opening of dihydrofuran rings . These reactions highlight the versatility of benzofuran derivatives in chemical synthesis, suggesting that 5-(2-Aminopropyl)benzofuran hydrochloride could also undergo a variety of chemical transformations, potentially leading to a wide range of derivatives with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are determined by their molecular structure. The papers do not provide specific data on the physical properties of the compounds studied, but general trends can be inferred. For example, the introduction of polar functional groups such as amino or hydroxy groups can increase the solubility of the compounds in polar solvents . The presence of such groups can also affect the melting point, boiling point, and stability of the compounds. The chemical properties, such as reactivity towards nucleophiles or electrophiles, are also influenced by the electronic nature of the substituents on the benzofuran core. The properties of 5-(2-Aminopropyl)benzofuran hydrochloride would likely reflect the influence of the aminopropyl group, making it a basic compound with potential for salt formation and increased solubility in aqueous media.

Aplicaciones Científicas De Investigación

Investigación Neurofarmacológica

5-APB actúa como un inhibidor de la recaptación de serotonina-noradrenalina-dopamina y se clasifica como un entactógeno . Es estructuralmente similar al MDMA y al MDA, lo que lo convierte en un compuesto valioso para los estudios neurofarmacológicos. Los investigadores utilizan 5-APB para comprender los mecanismos de la neurotransmisión serotoninérgica y sus efectos sobre el estado de ánimo, la percepción y la cognición. Esta investigación puede conducir al desarrollo de nuevos tratamientos para trastornos psiquiátricos como la depresión, la ansiedad y el trastorno de estrés postraumático (TEPT).

Química Forense

5-APB es una sustancia psicoactiva novedosa (NPS) y se ha encontrado en investigaciones forenses . Su identificación y cuantificación en muestras biológicas es esencial para la aplicación de la ley y los fines forenses. El desarrollo de métodos analíticos sensibles y específicos para la detección de 5-APB puede ayudar en las investigaciones criminales relacionadas con el abuso de drogas.

Desarrollo de Metodología Sintética

La síntesis de 5-APB y sus metabolitos implica reacciones orgánicas complejas, incluyendo metilación, formilación, condensación de tipo Aldol, reducción e hidrólisis . Los investigadores en química orgánica utilizan 5-APB como molécula diana para desarrollar nuevas metodologías sintéticas o mejorar las existentes, que pueden aplicarse a la síntesis de otros compuestos farmacológicamente activos.

Investigación de Agentes Antibacterianos

Los derivados del furano, como 5-APB, han mostrado potencial como agentes antibacterianos . La incorporación del núcleo del furano en nuevos compuestos puede conducir al descubrimiento de nuevos fármacos antibacterianos. La investigación en esta área es particularmente importante en la lucha contra las bacterias resistentes a los antibióticos, ofreciendo una nueva vía para la intervención terapéutica.

Mecanismo De Acción

Target of Action

5-(2-Aminopropyl)benzofuran Hydrochloride, also known as 5-APB, primarily targets the serotonin, norepinephrine, and dopamine receptors . It is a potent agonist for the 5-HT 2A and 5-HT 2B receptors . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.

Mode of Action

5-APB acts as a serotonin-norepinephrine-dopamine reuptake inhibitor . It inhibits the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. This leads to enhanced neurotransmission and results in the compound’s psychoactive effects . It is also a serotonin-norepinephrine-dopamine releasing agent , further amplifying its impact on neurotransmission .

Biochemical Pathways

The primary biochemical pathways affected by 5-APB are those involving the neurotransmitters serotonin, norepinephrine, and dopamine. By inhibiting their reuptake and promoting their release, 5-APB enhances the signaling of these pathways . The downstream effects include mood elevation, increased energy, and potentially hallucinations.

Pharmacokinetics

It is known that the compound is metabolized by cytochrome p450 (cyp) isoenzymes, including cyp1a2, cyp2b6, cyp2c19, and cyp2d6 . The main metabolite of 5-APB is 3-carboxymethyl-4-hydroxy amphetamine . These metabolic processes can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 5-APB’s action primarily involve enhanced neurotransmission due to increased availability of serotonin, norepinephrine, and dopamine . This can result in a range of psychoactive effects, including feelings of euphoria, increased energy, and potential hallucinations .

Safety and Hazards

Propiedades

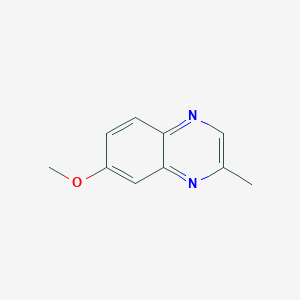

IUPAC Name |

1-(1-benzofuran-5-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-5,7-8H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQIXCQPRSHUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347696 | |

| Record name | 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286834-80-8 | |

| Record name | 5-APB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzofuran-5-yl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-APB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6P4JU5L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)

![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)